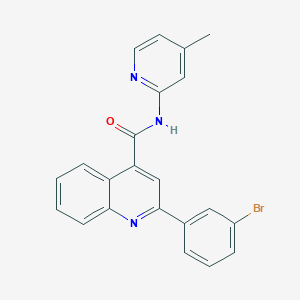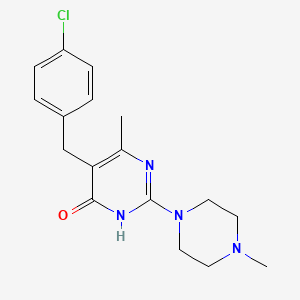
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and is currently under investigation for its therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of TYK2, which is a protein involved in the immune response. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune system. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce the activity of immune cells and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. Additionally, this compound has been shown to have minimal effects on other signaling pathways in the body, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high specificity for TYK2 and its potential therapeutic applications in treating autoimmune diseases. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. Some of these directions include:
1. Investigating the potential therapeutic applications of this compound in other autoimmune diseases.
2. Studying the long-term effects of this compound on the immune system.
3. Developing more efficient methods for synthesizing this compound.
4. Investigating the potential side effects of this compound in pre-clinical and clinical trials.
5. Developing new compounds based on the structure of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide with improved pharmacological properties.
Conclusion:
In conclusion, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in treating autoimmune diseases. This compound has shown promising results in pre-clinical and clinical trials and has a high specificity for TYK2, which reduces the risk of side effects. Further research is needed to fully understand the potential of this compound and its future applications in medicine.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3-bromoaniline with 2-aminomethylpyridine, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has shown promising results in treating autoimmune diseases such as psoriasis and lupus. The mechanism of action of this compound involves the inhibition of a specific protein called TYK2, which is involved in the immune response. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce inflammation and prevent tissue damage in autoimmune diseases.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAONAZVPPQGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide](/img/structure/B6138076.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)
![8-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6138092.png)